Home > Products > Screening Compounds P146394 > myeloproliferative leukemia P protein
myeloproliferative leukemia P protein - 147603-79-0

myeloproliferative leukemia P protein

Catalog Number: EVT-1518881
CAS Number: 147603-79-0
Molecular Formula: C12H23NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Myeloproliferative leukemia P protein is a critical component of myeloproliferative neoplasms, a heterogeneous group of disorders characterized by the excessive proliferation of hematopoietic stem cells in the bone marrow. These neoplasms can lead to increased levels of red blood cells, white blood cells, and platelets, often resulting in various clinical manifestations and complications. The classification of these disorders has evolved, with significant emphasis placed on genetic mutations such as those in the Janus kinase 2 gene, calreticulin gene, and myeloproliferative leukemia virus oncogene. The World Health Organization's 2022 classification identifies several subtypes of myeloproliferative neoplasms, including polycythemia vera, essential thrombocythemia, and primary myelofibrosis, among others .

Synthesis Analysis

Methods

The synthesis of myeloproliferative leukemia P protein involves understanding its genetic basis and the resultant protein expression. The primary mutations associated with this protein include those in the Janus kinase 2 gene, which are prevalent in polycythemia vera and found in a significant number of essential thrombocythemia and primary myelofibrosis cases. The synthesis process can be analyzed through various molecular biology techniques including polymerase chain reaction for mutation detection and sequencing methods to confirm the presence of specific mutations .

Technical Details

The synthesis of proteins like myeloproliferative leukemia P protein typically involves recombinant DNA technology. This includes cloning the relevant gene into an expression vector, transfecting it into host cells (such as bacteria or mammalian cells), and inducing protein expression. Following expression, purification processes such as affinity chromatography are employed to isolate the protein for further study.

Molecular Structure Analysis

Structure

Myeloproliferative leukemia P protein is characterized by its unique molecular structure that is influenced by mutations in its encoding genes. The protein's structure can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods allow researchers to visualize the three-dimensional arrangement of atoms within the protein, providing insights into its functional domains and potential interactions with other molecules.

Data

The molecular weight of myeloproliferative leukemia P protein varies depending on post-translational modifications but generally falls within a range typical for signaling proteins (approximately 50-100 kDa). Structural data reveal that the protein may contain specific domains crucial for its interaction with signaling pathways involved in hematopoiesis .

Chemical Reactions Analysis

Reactions

Myeloproliferative leukemia P protein participates in several biochemical reactions primarily related to signal transduction pathways that regulate cell proliferation and survival. For example, it plays a role in the phosphorylation of downstream targets upon activation by growth factors such as thrombopoietin.

Technical Details

These reactions can be studied using various biochemical assays including kinase activity assays that measure the phosphorylation state of substrate proteins. Additionally, co-immunoprecipitation assays can be used to identify interacting partners of myeloproliferative leukemia P protein, shedding light on its role within larger signaling complexes.

Mechanism of Action

Process

The mechanism of action for myeloproliferative leukemia P protein involves its role as a signaling molecule that transmits extracellular signals to intracellular pathways regulating cell growth and differentiation. Upon binding to its receptor (e.g., thrombopoietin receptor), it activates downstream signaling cascades involving Janus kinase 2 and signal transducer and activator of transcription proteins.

Data

Research indicates that mutations in the Janus kinase 2 gene leading to constitutive activation of this pathway are critical for the pathogenesis of certain myeloproliferative neoplasms. This aberrant signaling results in uncontrolled cell proliferation and survival advantages for hematopoietic stem cells .

Physical and Chemical Properties Analysis

Physical Properties

Myeloproliferative leukemia P protein is typically soluble in aqueous solutions at physiological pH but may exhibit varying stability under different conditions such as temperature or ionic strength. Its stability can be assessed using differential scanning calorimetry or circular dichroism spectroscopy.

Chemical Properties

Chemically, myeloproliferative leukemia P protein is sensitive to denaturing agents which can disrupt its secondary and tertiary structures. Moreover, it contains several phosphorylation sites that are crucial for its function; thus, phosphatase treatment can significantly alter its activity .

Applications

Scientific Uses

Myeloproliferative leukemia P protein has significant implications in clinical research and therapeutic development. Its role as a biomarker for diagnosing myeloproliferative neoplasms makes it valuable in clinical settings. Furthermore, understanding its mechanistic pathways opens avenues for targeted therapies aimed at inhibiting aberrant signaling associated with these disorders.

Molecular Characterization of Myeloproliferative Leukemia P Protein

Genomic Architecture of the PML Gene

The PML gene (Gene ID: 5371) resides at chromosomal locus 15q24.1 in humans, spanning approximately 53 kilobases and comprising 10 exons that undergo extensive alternative splicing [3] [4]. This genomic complexity generates at least 10 functionally distinct protein isoforms (PML-I to PML-VIIb), all sharing a conserved N-terminal RBCC (RING-B-box-Coiled Coil) tripartite motif but differing in their C-terminal sequences due to variable exon inclusion [3] [5]. The 5' untranslated region (5'-UTR) contains an internal ribosome entry site (IRES) enabling cap-independent translation initiation, which is critical under stress conditions [4]. Isoform-specific functions arise from differential subcellular localization signals: PML-I contains a nuclear export signal (NES) for nucleocytoplasmic shuttling, while nuclear isoforms (e.g., PML-II–VI) harbor nuclear localization signals (NLS) in exon 6 [4] [8]. The PML promoter is interferon-responsive, linking its expression to immune challenges [8].

Table 1: Major PML Isoforms and Their Features

IsoformNCBI DesignationLength (aa)Unique DomainsPrimary LocalizationKey Functions
PML-IIsoform 1882Exon 7a, NESNucleus/CytoplasmApoptosis, viral defense
PML-IIIsoform 9829Exon 6NucleusNB scaffolding
PML-IVIsoform 6633Exon 6Nucleusp53 activation, senescence
PML-VIsoform 2611Exon 8NucleusTelomere maintenance
PML-VIbIsoform 7423Truncated C-terminusNucleusUnknown
PML-VIIbIsoform 8435No exon 6CytoplasmEarly endosome regulation

Structural and Functional Domains of PML Protein

The PML protein belongs to the tripartite motif (TRIM) family (TRIM19) and features a conserved N-terminal RBCC architecture followed by a variable C-terminal region [8] [10]. The RING domain (aa 45–105) exhibits E3 ligase activity and coordinates zinc ions via Cys₃HisCys₄ residues [10]. Adjacent B-box domains (B1: aa 124–166; B2: aa 184–229) are zinc-binding modules that mediate higher-order oligomerization, with B2 being critical for phase separation [10]. The coiled-coil (CC) domain (aa 229–323) enables homodimerization through hydrophobic interactions (Val123, Phe177, Leu178), forming an antiparallel "octopus-like" structure that nucleates NB assembly [10]. Cryo-EM analyses reveal that the α3 helix acts as a scaffold for RING-B1/B2 folding, while the α6 helix facilitates dimerization [10]. The C-terminal variable region contains isoform-specific sequences: PML-IV recruits p53 via a SUMO-interaction motif (SIM), while PML-I's NES enables cytoplasmic tumor-suppressive functions [4] [8].

Table 2: Functional Domains of PML Protein

DomainPosition (aa)Structural FeaturesBiological Functions
RING45–105Cys₃HisCys₄ zinc coordinationE3 ligase activity, SUMOylation
B-box1 (B1)124–166ββα RING-like foldStabilizes RBCC structure
B-box2 (B2)184–229Distinct α-helical bundlePhase separation, oligomerization
Coiled-coil229–323Hydrophobic dimer interfaceDimerization, NB nucleation
Variable C-terminusIsoform-specificSIM, NES, phosphorylation sitesIsoform-specific partner recruitment

Post-Translational Modifications: SUMOylation, Phosphorylation, and Ubiquitination

PML undergoes dynamic PTMs that regulate its stability, localization, and scaffolding functions:

  • SUMOylation: Three major sites (K65, K160, K490) are modified by SUMO1/2/3. K160 SUMOylation is essential for NB formation, facilitating partner recruitment via SUMO-SIM interactions [5] [9]. Arsenic trioxide (ATO) induces PML-RING conformational changes that enhance SUMO2/3 conjugation at K380/K400/K497, creating poly-SUMO chains recognized by the ubiquitin E3 ligase RNF4 [5] [9].
  • Phosphorylation: Casein kinase 2 (CK2) phosphorylates PML at Ser518, priming it for ubiquitination. Conversely, ATM-mediated phosphorylation at Ser117 enhances PML's role in DNA damage repair [5] [9].
  • Ubiquitination: RNF4 targets poly-SUMOylated PML for proteasomal degradation, explaining ATO's therapeutic efficacy in acute promyelocytic leukemia (APL) [5] [9]. Conversely, monoubiquitination regulates PML's transcriptional activity independent of degradation.

Table 3: Key Post-Translational Modifications of PML

ModificationSitesEnzymesFunctional Consequences
SUMO1/2/3K65, K160, K490UBC9, PIAS1NB assembly, partner recruitment
Poly-SUMO2/3K380, K400, K497UBC9 (ATO-induced)RNF4-dependent degradation
PhosphorylationS117ATMDNA damage response
PhosphorylationS518CK2RNF4-mediated ubiquitination
UbiquitinationMultiple lysinesRNF4Proteasomal degradation

PML Nuclear Bodies (PML-NBs): Composition and Dynamics

PML-NBs are membraneless organelles (0.1–2 µm diameter) nucleated by PML dimerization/oligomerization [4] [10]. Their biogenesis involves:

  • RBCC-Driven Assembly: PML dimers form via CC domain interactions, creating an "octopus-like" structure where each CC helix engages antiparallel helices from neighboring dimers, enabling lattice formation [10].
  • Liquid-Liquid Phase Separation (LLPS): SUMO-SIM interactions and B2 domain hydrophobicity drive PML condensation into liquid droplets, which mature into gel-like NBs [4] [10].
  • Partner Recruitment: Over 160 proteins accumulate in NBs, including SP100, DAXX, BLM, and p53, facilitated by SUMOylation-dependent SIM interactions [4] [8]. NB composition is stress-responsive; DNA damage recruits BLM and RPA, while viral infection enriches antiviral proteins like Sp100 [8] [10]. ATO dissolves NBs by inducing PML degradation but triggers their reassembly upon treatment cessation, correlating with APL remission [5] [10].

Interaction Networks: p53, SIRT1, AKT, and mTOR Pathways

PML integrates tumor-suppressive signals through spatially organized interactions:

  • p53 Pathway: PML-IV recruits p53 and acetyltransferase CBP to NBs, enabling p53 acetylation and activation. This stabilizes p53, inducing cell cycle arrest or apoptosis [4] [8]. PML also enhances p53–MDM2 interactions, promoting p53 degradation under non-stress conditions [8].
  • AKT/mTOR Regulation: Cytoplasmic PML-I binds the Akt-activating phosphatase PP2A at endoplasmic reticulum-mitochondria contact sites, inhibiting Akt-mediated IP3R phosphorylation. This enhances calcium flux into mitochondria, promoting apoptosis [8]. PML also suppresses mTOR by stabilizing tuberous sclerosis complex (TSC), inhibiting protein synthesis and cell growth [8].
  • SIRT1 and Metabolism: PML-IV sequesters SIRT1 in NBs, preventing SIRT1-mediated deacetylation of p53 and FOXO3A. This enhances p53 activity and FOXO3A-driven antioxidant responses [5] [8]. PML-null cells exhibit hyperactive glycolysis and impaired fatty acid oxidation due to dysregulated SIRT1 [8].

Table 4: PML Interaction Networks in Tumor Suppression

PathwayInteracting PartnersFunctional OutcomeDisease Relevance
p53 Activationp53, CBP, HIPK2p53 acetylation, apoptosisImpaired in >50% of cancers
AKT InhibitionPP2A, IP3R, AktCalcium-mediated apoptosisHyperactive in PTEN-null tumors
mTOR SuppressionTSC1/2, mTORInhibition of protein synthesisDeregulated in metabolic disorders
SIRT1 RegulationSIRT1, FOXO3AEnhanced stress resistanceLinked to aging and metabolic diseases

Properties

CAS Number

147603-79-0

Product Name

myeloproliferative leukemia P protein

Molecular Formula

C12H23NO3

Synonyms

myeloproliferative leukemia P protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.